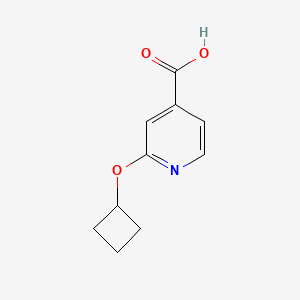
4-(イソペンチロキシ)ピペリジン塩酸塩
概要
説明
4-(Isopentyloxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties and biological activity.
科学的研究の応用
4-(Isopentyloxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a tool for probing enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
作用機序
Target of Action
Piperidine and its derivatives are known to interact with various targets in the body. For instance, they have been found to have anticancer potential and can act on several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
Piperidine has been described to activate signaling pathways like NF-κB, PI3k/Akt etc. which are involved in cancer progression . It’s also known to induce apoptosis through a caspase-dependent pathway .
Biochemical Pathways
Piperidine and its derivatives can affect various biochemical pathways. For example, they have been found to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., which are involved in cancer progression .
Result of Action
The molecular and cellular effects of piperidine and its derivatives can vary depending on the specific compound and the biological context. For instance, they have been found to have anticancer effects, and can induce apoptosis in cancer cells .
生化学分析
Biochemical Properties
4-(Isopentyloxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of 4-(Isopentyloxy)piperidine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-(Isopentyloxy)piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Isopentyloxy)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Isopentyloxy)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Isopentyloxy)piperidine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-(Isopentyloxy)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting cell growth . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
4-(Isopentyloxy)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, it can influence the production and degradation of other metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Isopentyloxy)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its efficacy and toxicity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
4-(Isopentyloxy)piperidine hydrochloride is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is important for the compound’s role in biochemical reactions and its overall impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)piperidine hydrochloride typically involves the etherification of piperidine derivatives. One common method includes the reaction of piperidine with isopentyl alcohol in the presence of an acid catalyst to form the ether linkage. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 4-(Isopentyloxy)piperidine hydrochloride often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(Isopentyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with similar biological activity.
4-Piperidone hydrochloride: Another piperidine derivative with different functional groups.
N-Methylpiperidine: A methylated derivative with distinct chemical properties
Uniqueness
4-(Isopentyloxy)piperidine hydrochloride is unique due to its isopentyloxy group, which imparts specific chemical and biological properties. This makes it particularly useful in applications where other piperidine derivatives may not be as effective .
特性
IUPAC Name |
4-(3-methylbutoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMOQRCTBDWJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)




![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)
![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)


![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)

